4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile
CAS No.: 16462-29-6
Cat. No.: VC21020183
Molecular Formula: C7H8N4S
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16462-29-6 |
---|---|
Molecular Formula | C7H8N4S |
Molecular Weight | 180.23 g/mol |
IUPAC Name | 4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile |
Standard InChI | InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) |
Standard InChI Key | CDCARNSWXSXOSR-UHFFFAOYSA-N |
SMILES | CCSC1=NC=C(C(=N1)N)C#N |
Canonical SMILES | CCSC1=NC=C(C(=N1)N)C#N |
Introduction
Chemical Identity and Structure
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring four nitrogen atoms in its structure - two within the pyrimidine ring, one in the amino group, and one in the nitrile functionality. The compound contains both a reactive nitrile group at the 5-position and an amino group at the 4-position, making it versatile for further chemical transformations.
Basic Identification Data
Parameter | Value |
---|---|
CAS Number | 16462-29-6 |
Molecular Formula | C₇H₈N₄S |
Molecular Weight | 180.23 g/mol |
IUPAC Name | 4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile |
The compound's structure includes a pyrimidine ring with an amino group at position 4, a nitrile group at position 5, and an ethylthio (ethylsulfanyl) group at position 2 .
Chemical Identifiers
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) |
Standard InChIKey | CDCARNSWXSXOSR-UHFFFAOYSA-N |
Canonical SMILES | CCSC1=NC=C(C(=N1)N)C#N |
PubChem Compound ID | 9550174 |
MDL Number | MFCD00186087 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is essential for its handling, storage, and application in research settings.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 399.013°C at 760 mmHg |
Flash Point | 195.116°C |
Density | 1.326 g/cm³ |
Solubility (calculated) | ~1.65 mg/ml (soluble) |
LogP o/w (consensus) | 0.92 |
These physical properties indicate that the compound is a stable solid at room temperature with a high boiling point, suggesting thermal stability .
Chemical Properties
The chemical reactivity of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is largely determined by its functional groups:
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The amino group at position 4 can participate in nucleophilic reactions and can be modified through acylation, alkylation, or diazotization reactions.
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The nitrile (cyano) group at position 5 can undergo hydrolysis to form amides or carboxylic acids, or reduction to form primary amines.
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The ethylthio group at position 2 can be oxidized to sulfoxides or sulfones, or displaced by other nucleophiles through nucleophilic aromatic substitution.
The presence of these functional groups gives the compound versatility in organic synthesis as a building block for more complex molecules .
Synthesis Methods
Several methods have been reported for the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, with variations in starting materials, reaction conditions, and yields.
Method Using N,N-Diisopropylethylamine (DIPEA)
This method involves the reaction of 2-ethyl-2-thiopseudourea hydrobromide with (ethoxymethylene)malononitrile in the presence of a tertiary amine base.
Reactants and Conditions:
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2-Ethyl-2-thiopseudourea hydrobromide (1.52 g, 8.19 mmol)
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(Ethoxymethylene)malononitrile (1.0 g, 8.19 mmol)
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N,N-diisopropylethylamine (3.57 mL, 20.05 mmol)
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Ethanol (20 mL)
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Room temperature reaction for 3.5 hours
Procedure: The reaction mixture is stirred at room temperature. The resulting solid is collected, washed with ethanol, and dried under vacuum to yield the title compound as a light yellow solid.
Method Using Sodium Methoxide
An alternative synthesis involves the use of sodium methoxide as a base in the reaction between S-ethylisothiourea hydroiodide and ethoxymethylidenemalononitrile.
Reactants and Conditions:
-
S-ethylisothiourea hydroiodide (11.58 g, 50 mmol)
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Ethoxymethylidenemalononitrile (6.1 g, 50 mmol)
-
Sodium methoxide (2.7 g, 50 mmol)
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Ethanol (450 mL)
-
Reflux under nitrogen for 2 hours
Procedure: A suspension of NaOMe in ethanol is added to a mixture of S-ethylisothiourea hydroiodide, ethoxymethylidenemalononitrile, and ethanol at 25°C. The reaction mixture is refluxed under nitrogen for 2 hours, then concentrated until precipitation is observed. After cooling, the solid is collected by filtration, stirred in water, filtered again, and dried in a vacuum oven.
NMR Characterization
The product can be characterized by 1H NMR spectroscopy:
1H NMR δ (DMSO) 8.45 (1H, s), 7.90 (2H, brs), 3.00 (2H, q, J=7.3 Hz), 1.27 (3H, t, J=7.3 Hz)
These synthesis methods provide relatively efficient routes to obtain 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile with moderate yields.
Applications in Research and Development
4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile has several important applications in pharmaceutical research and chemical synthesis.
Pharmaceutical Research Applications
The compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of:
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Antiviral drugs: The pyrimidine scaffold is found in numerous antiviral compounds, and this particular derivative can be utilized in the synthesis of novel antiviral agents.
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Anticancer drugs: The compound contributes to the formation of active pharmaceutical ingredients with potential anticancer properties.
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Enzyme inhibitor development: Researchers utilize it in the study of enzyme inhibition and receptor binding, aiding in the discovery of new drug candidates .
Structural Significance
The compound's structure makes it particularly valuable for medicinal chemistry due to several factors:
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The pyrimidine ring is a privileged structure in medicinal chemistry, present in many biologically active compounds and drugs.
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The amino group at position 4 provides a site for hydrogen bonding interactions with biological targets.
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The nitrile group at position 5 can serve as a hydrogen bond acceptor or can be transformed into other functional groups.
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The ethylthio group at position 2 contributes to the lipophilicity of the molecule and can influence its pharmacokinetic properties .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigeration) |
Light Conditions | Protected from light |
Atmosphere | Stored in an inert gas (when possible) |
Container Type | Airtight container |
These storage conditions help maintain the compound's stability and prevent degradation .
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Precautionary Statements | Codes |
---|---|
Wear protective gloves/protective clothing/eye protection/face protection | P280 |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
These safety recommendations should be followed when handling the compound in a laboratory setting .
Vendor | Catalog/Product Number | Purity | Package Sizes |
---|---|---|---|
Acmec | X14325 | 95% | Not specified |
MySkinRecipes | 81269 | ≥95% | 0.100g, 0.250g, 1.000g |
GlpBio | GF27110 | Not specified | Various |
Glentham Life Sciences | GN4843 | Not specified | Custom sizes available |
These vendors supply the compound for research and development purposes with delivery times typically ranging from 10-20 days .
Size (g) | Price (USD) |
---|---|
0.100 | $53.57 |
0.250 | $80.18 |
1.000 | $200.63 |
These prices are indicative and may vary based on quantity, purity, and vendor .
Structure-Activity Relationships and Chemical Modifications
Understanding the relationship between the structure of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and its reactivity provides insights into potential modifications for enhancing its utility in synthesis and drug discovery.
Functional Group Modifications
Various modifications of the compound's functional groups can yield derivatives with potentially different biological activities:
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Amino group modifications: The amino group can be alkylated, acylated, or replaced by other nitrogen-containing functional groups to modulate hydrogen bonding capabilities.
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Nitrile group transformations: The nitrile group can be converted to amides, carboxylic acids, or reduced to amines, expanding the range of possible derivatives.
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Ethylthio group substitutions: Replacing the ethylthio group with other sulfur-containing groups or entirely different substituents can affect the compound's lipophilicity and biological activity.
Related Compounds
Several structurally related compounds have been identified, which may share similar synthetic pathways or applications:
Related Compound | CAS Number | Similarity |
---|---|---|
2-(Methylthio)pyrimidine-5-carbonitrile | 38275-43-3 | 0.79 |
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 | 0.77 |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 185040-32-8 | 0.72 |
2-(Ethylthio)pyrimidine-4,6-diamine | 23994-93-6 | 0.71 |
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde | 1268522-00-4 | 0.69 |
These related compounds suggest possible structural modifications that could lead to new derivatives with varied properties .
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